Orbifloxacin

Content Navigation

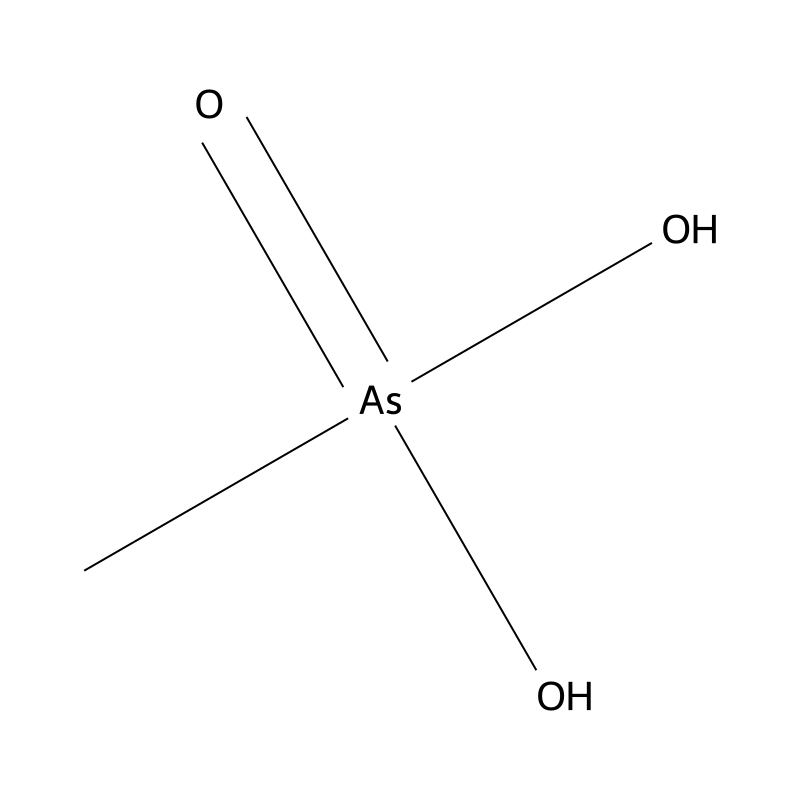

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

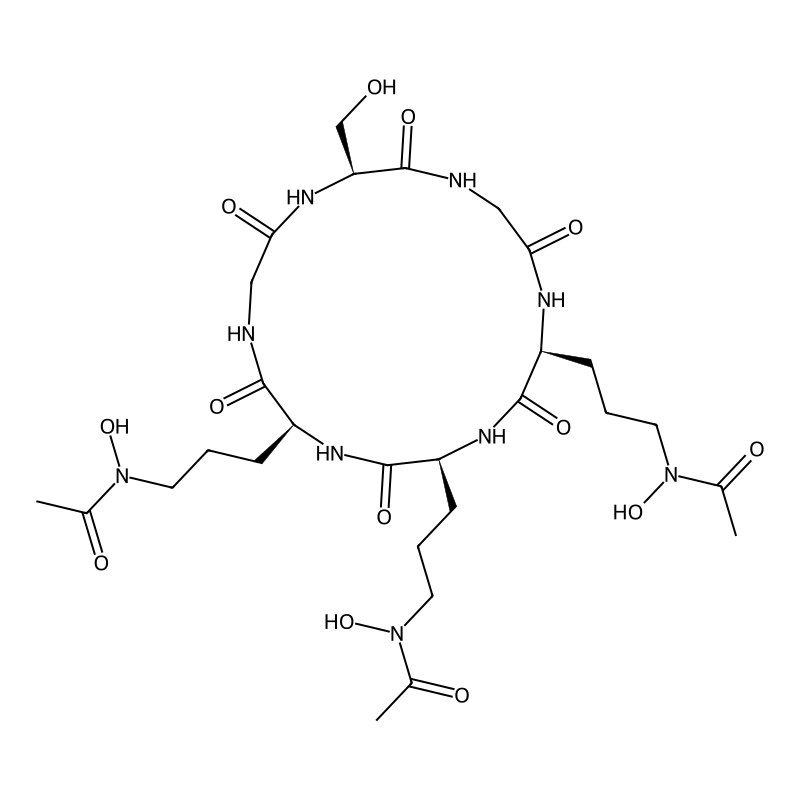

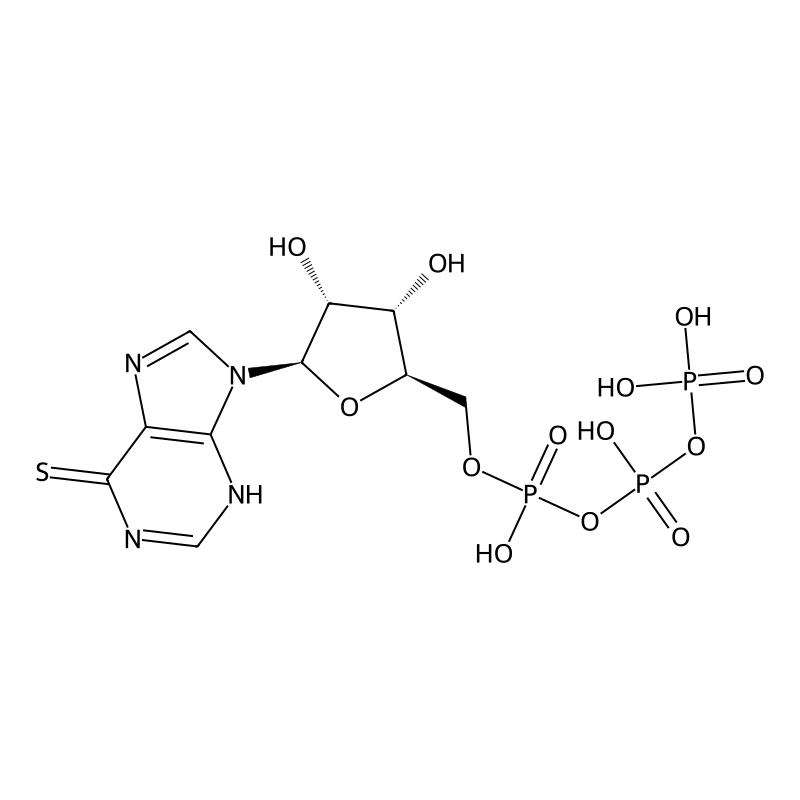

Orbifloxacin mechanism of action DNA gyrase inhibition

Mechanism of Action and Bacterial Resistance

The antibacterial action of orbifloxacin is a multi-stage process that begins with entry into the bacterial cell and culminates in irreversible DNA damage.

This compound mechanism of action workflow

Enzyme Targeting and Consequences: this compound primarily targets the GyrA subunit of DNA gyrase in Gram-negative bacteria and the ParC subunit of topoisomerase IV in Gram-positive bacteria [1]. This inhibition prevents the supercoiling and untangling of bacterial DNA, which is essential for replication and cell division. The stabilized "cleavage complex" formed by the drug, enzyme, and DNA leads to irreversible double-strand breaks and bacterial death [1].

Structural Basis for Binding: The fluoroquinolone core structure of this compound is critical for binding to the enzyme-DNA complex [1]. Specific substitutions on this core, such as the cyclopropyl group at position N-1, influence its potency and spectrum of activity [1]. A molecular docking study suggests that a key magnesium ion bridge facilitates the interaction between the drug and the GyrA subunit, and a point mutation (D94G) in GyrA can disrupt this bridge, leading to resistance [2].

Resistance to this compound primarily occurs through chromosomal mutations that alter the drug's target sites or reduce its accumulation inside the bacterium [1]. The diagram below illustrates how these mechanisms operate at the cellular level.

This compound bacterial resistance mechanisms

Quantitative PK/PD and Efficacy Targets

The antibacterial activity of this compound is concentration-dependent. The key pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts its in vivo efficacy is the Area Under the concentration-time Curve over 24 hours to the Minimum Inhibitory Concentration ratio (AUC₂₄/MIC) [3] [4]. The following table outlines the specific AUC₂₄/MIC targets required to achieve different levels of bacterial kill against Staphylococcus aureus.

| Level of Effect | AUC₂₄/MIC Target (hours) |

|---|---|

| Bacteriostatic (No net growth) | 33.78 – 37.79 [3] [4] |

| 1-log₁₀ Kill (90% reduction) | 53.30 – 61.56 [3] [4] |

| 2-log₁₀ Kill (99% reduction) | 88.59 – 98.35 [3] [4] |

| 3-log₁₀ Kill (99.9% reduction) | 179.43 – 217.47 [3] [4] |

Experimental Protocols for Key Assays

For researchers, the following methodologies are critical for evaluating this compound's activity and properties.

In Vitro Susceptibility and Time-Kill Kinetics: Determine the Minimum Inhibitory Concentration (MIC) using a standard broth microdilution method according to guidelines like those from the Clinical and Laboratory Standards Institute (CLSI) [3] [4]. For time-kill assays, expose a bacterial inoculum (~5 × 10⁵ CFU/mL) to this compound at concentrations ranging from 0.25× to 16× MIC in a liquid medium [3] [4]. Quantify viable bacteria by plating serial dilutions onto agar plates at predetermined time points (e.g., 0, 3, 6, 9, and 24 hours) and counting colonies after incubation [3] [4].

Post-Antibiotic Effect (PAE) Measurement: Exponentially growing bacteria are exposed to this compound (e.g., at 1× and 4× MIC) for a set period (e.g., 1 hour) [3] [4]. Subsequently, the drug is removed by high-dilution or chemical inactivation. The PAE is calculated as PAE = T - C, where T is the time required for the treated culture to increase by 1-log₁₀ CFU/mL after drug removal, and C is the corresponding time for an untreated control culture [3] [4].

Crystallography and Solubility Studies: To characterize solid forms, single crystals of this compound can be obtained from solution and analyzed using Single-Crystal X-ray Diffraction (SCXRD) [5]. For equilibrium solubility, suspend an excess of the solid form (hemihydrate or anhydrous) in buffers of varying pH (e.g., 1.0 to 7.5) and agitate (e.g., 150 rpm) at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 48 hours) [5]. Filter the saturated solution and quantify the dissolved this compound using a validated method like HPLC with UV detection [5].

This compound's well-defined mechanism and potent bactericidal activity make it a valuable veterinary agent. However, its efficacy is threatened by target-site mutations, underscoring the need for prudent use guided by PK/PD principles to suppress resistance.

References

- 1. Quinolones, Including Fluoroquinolones, for Use in Animals [merckvetmanual.com]

- 2. Screening of Compounds for Anti-tuberculosis Activity, and ... [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo pharmacokinetic and pharmacodynamic profiles of ... [pmc.ncbi.nlm.nih.gov]

- 4. In vivo pharmacokinetic and pharmacodynamic profiles of ... [link.springer.com]

- 5. Structure, Solubility and Stability of this compound Crystal ... [pmc.ncbi.nlm.nih.gov]

Chemical Profile and Mechanism of Action

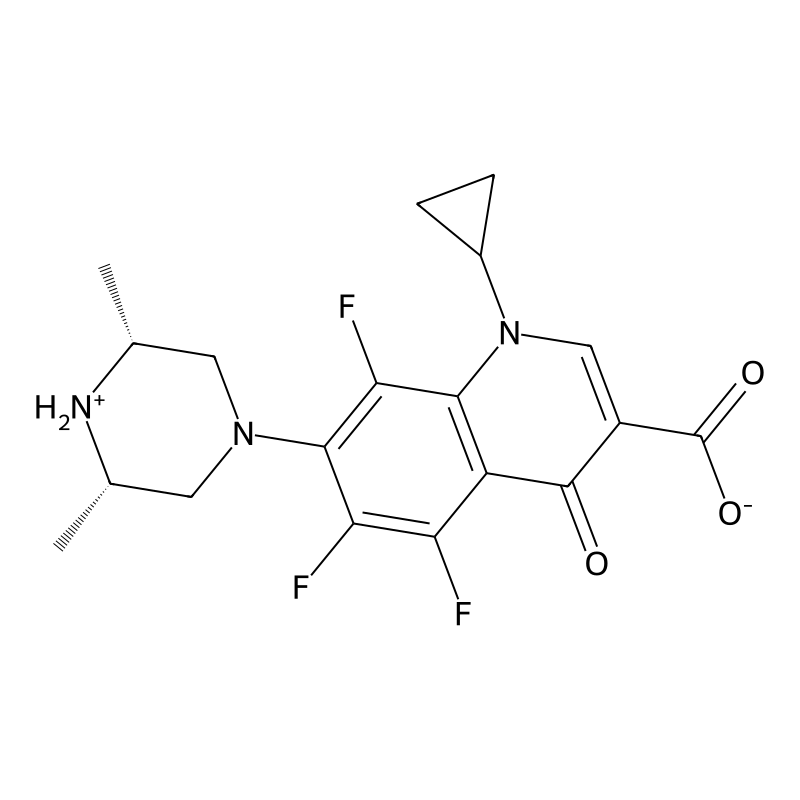

Orbifloxacin is a synthetic broad-spectrum antibacterial agent from the class of fluoroquinolone carboxylic acid derivatives [1] [2]. Its mechanism of action, shared with other fluoroquinolones, involves inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [3] [4].

- Chemical Formula: C₁₉H₂₀F₃N₃O₃ [1] [2] [5]

- Molecular Weight: 395.38 g/mol [1] [2] [5]

- IUPAC Name: 1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazinyl]-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [5]

The following diagram illustrates the mechanism of action and the resulting bactericidal effect.

Pharmacokinetic (PK) Properties

This compound exhibits favorable pharmacokinetic properties, including high bioavailability and extensive tissue distribution [3] [6].

Key Pharmacokinetic Parameters in Dogs

The table below summarizes key pharmacokinetic data from studies in healthy, adult beagle dogs.

| Parameter | Value (Mean ± SE or Range) | Administration Route | Notes | Source |

|---|---|---|---|---|

| Absolute Bioavailability | ~100% | Oral (tablets) | Nearly complete absorption in fasted animals. | [1] [2] |

| 98.2–109% | Intramuscular (IM) | Rapid and nearly complete absorption. | [3] | |

| Terminal Half-Life (T₁/₂) | 5.4 ± 1.1 hours | Intravenous (IV) | Supports once-daily dosing. | [1] [2] |

| 4.23 ± 0.2 hours (IV), 3.95 ± 0.15 hours (IM) | IV & IM | [6] | ||

| Volume of Distribution (Vss) | 1.2 ± 0.2 L/kg | IV | Indicates good tissue penetration. | [1] [2] |

| Total Body Clearance (Cl) | 2.9 ± 0.2 mL/min/kg | IV | [1] [2] | |

| 0.31 ± 0.03 L/h/kg | IV & IM | [6] | ||

| Time to Peak (Tmax) | ~0.25 hours | IM | Very rapid absorption. | [3] |

| Urinary Excretion | ~40% unchanged within 24 hours | Oral | Supports use for urinary tract infections. | [1] [2] |

This compound demonstrates dose-proportional pharmacokinetics across a wide range and penetrates well into most tissues and body fluids, with particularly high concentrations found in the prostate, kidneys, liver, bile, lungs, and skin [3] [1] [2].

Pharmacodynamic (PD) and PK/PD Relationships

The antibacterial efficacy of this compound is best predicted by the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC) [3] [6]. The following workflow outlines a standard protocol for establishing these critical PK/PD targets.

Recent 2025 research has quantified the PK/PD targets for this compound against Staphylococcus aureus [3]:

| Level of Bacterial Kill | AUC₂₄h/MIC Target (h) |

|---|---|

| Bacteriostatic | 33.78 – 37.79 |

| 1-log₁₀ Kill | 53.30 – 61.56 |

| 2-log₁₀ Kill | 88.59 – 98.35 |

| 3-log₁₀ Kill | 179.43 – 217.47 |

This compound also exhibits a short Post-Antibiotic Effect (PAE) and a longer Post-Antibiotic Sub-MIC Effect (PA-SME) against S. aureus, which contributes to its efficacy despite concentration-dependent killing [3].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the core methodologies from recent studies.

In Vitro Susceptibility and Time-Kill Curves

- Objective: Determine minimum inhibitory concentration (MIC) and characterize the rate and extent of bacterial killing.

- Methodology:

- Broth Microdilution: Conduct according to standards (e.g., CLSI) using Mueller-Hinton broth or drug-free serum to determine MIC and MBC (Minimum Bactericidal Concentration) [3] [6].

- Time-Kill Assay: Expose a standardized bacterial inoculum (~5 × 10⁵ CFU/mL) to this compound concentrations ranging from 0.5x to 32x MIC. Withdraw aliquots at 0, 1, 3, 6, 9, 12, and 24 hours, perform serial dilutions, and plate to determine viable counts (CFU/mL). Plot results over time to generate killing curves [3] [6].

In Vivo PK/PD Analysis (Neutropenic Murine Thigh Model)

- Objective: Integrate in vivo pharmacokinetics with pharmacodynamics to establish therapeutic targets.

- Methodology:

- Infection Model: Render mice neutropenic via cyclophosphamide. Inoculate thighs with a defined bacterial density (~10⁶ CFU/thigh) of the target pathogen (e.g., S. aureus) [3].

- Dosing: Treat groups of mice with varied this compound dosing regimens (e.g., different doses, frequencies) to achieve a wide range of PK/PD indices [3].

- Sample Processing: At a predetermined timepoint (e.g., 24h post-treatment), harvest thighs, homogenize, and quantify bacterial burden.

- PK/PD Integration: Measure this compound plasma concentrations in a parallel group of mice. Use non-compartmental analysis to calculate PK parameters (AUC, Cmax, T>MIC). Relate the log-transformed bacterial density in each mouse to the exposure index (AUC/MIC) using an inhibitory sigmoid Emax model to derive the target values for various effects (static, 1-log kill, etc.) [3].

Bioanalytical Method (HPLC with Fluorescence Detection)

- Objective: Accurately quantify this compound concentrations in biological matrices like plasma or serum.

- Methodology [6]:

- Apparatus: HPLC system with a fluorescence detector (excitation: 287 nm, emission: 470 nm).

- Column: C18 column (e.g., 5-μm HP Hypersil ODS, 200 x 4.6 mm).

- Mobile Phase: Acetonitrile and 50 mmol potassium phosphate buffer (15:85, v/v), pH adjusted to 3.0.

- Flow Rate: 1 mL/min.

- Sample Preparation: Deproteinize serum/plasma samples with acetonitrile, centrifuge, and inject the supernatant.

- Validation: The method should be validated for linearity, specificity, accuracy, precision, and recovery. A typical limit of quantification (LOQ) is 0.02 μg/mL [6].

Clinical and Formulation Overview

- Approved Indications (Dogs): Treatment of skin/soft tissue infections and urinary tract infections (cystitis) caused by susceptible bacteria [1] [2].

- Common Susceptible Pathogens: Include Staphylococcus pseudintermedius, Escherichia coli, Proteus mirabilis, Pasteurella multocida, and Klebsiella pneumoniae [1] [2].

- Formulations: Available as 5.7 mg, 22.7 mg, and 68 mg tablets, and a 30 mg/mL oral suspension [1] [2] [4].

- Dosage in Dogs: 2.5 to 7.5 mg/kg body weight, administered orally once daily [1] [2].

References

- 1. Label: ORBAX- this compound suspension - DailyMed - NIH [dailymed.nlm.nih.gov]

- 2. Orbax (this compound) Oral Suspension for Animal Use [drugs.com]

- 3. In vivo pharmacokinetic and pharmacodynamic profiles of ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Orbax) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Integration of Pharmacokinetic and Pharmacodynamic ... [pmc.ncbi.nlm.nih.gov]

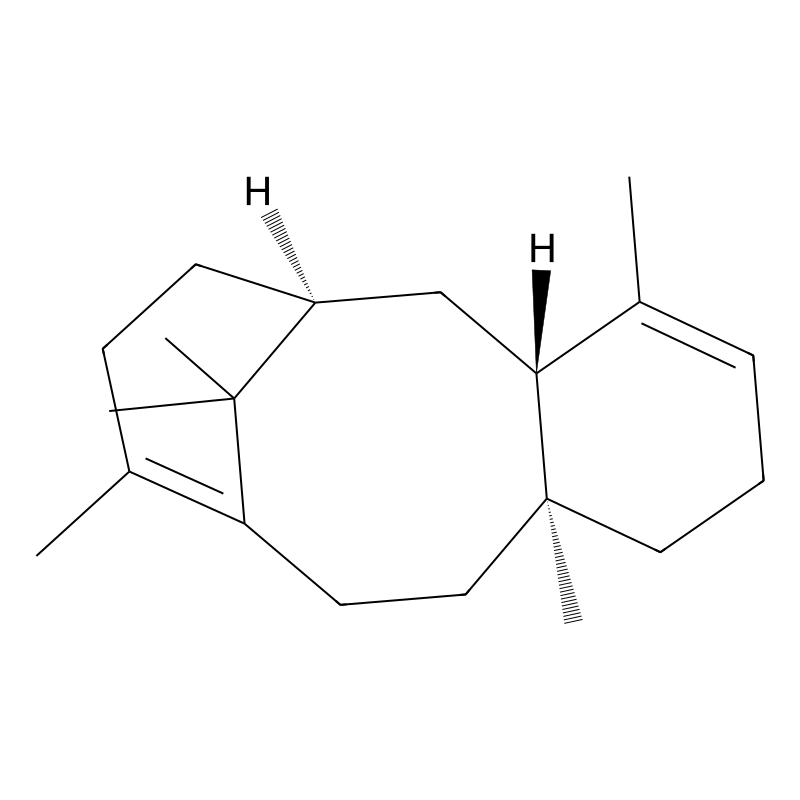

Comprehensive Technical Analysis of Orbifloxacin Zwitterionic Form and Hemihydrate Crystal Structure

Introduction and Chemical Background

Orbifloxacin (1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) represents a third-generation fluoroquinolone antimicrobial agent developed exclusively for veterinary medicine, with particular application in treating gastrointestinal and respiratory infections in companion animals and livestock. The compound exists as a molecular complex with two stereocenters at C15 and C16 positions within the piperazine ring, yet crystallographic analysis reveals it to be a meso-compound due to an internal mirror plane that bisects the piperazine moiety, creating symmetrical substitution with opposite configurations at these chiral centers [1].

The pharmaceutical significance of this compound crystal forms stems from substantial discrepancies in solubility reports between major pharmacopeias. The Merck Index classifies this compound as "freely soluble in water" (1g soluble in 1-10 mL solvent), while the British and US Pharmacopoeias describe it as "very slightly soluble" (1g soluble in 1000-10,000 mL solvent) [1]. This dramatic variance in reported solubility—differing by approximately three orders of magnitude—suggests potential polymorphic phenomena that can critically influence drug bioavailability, dissolution characteristics, and ultimately therapeutic efficacy. Such discrepancies highlight the necessity for comprehensive solid-form characterization to ensure consistent pharmaceutical performance and dosage accuracy in formulated products.

Structural Determination of this compound Crystal Forms

Crystallographic Analysis Techniques

The structural elucidation of this compound crystal forms employed a multimodal analytical approach to fully characterize the solid-state properties. Single-crystal X-ray diffraction (SCXRD) provided the definitive structural determination at 150K using orthorhombic space group C222₁ with unit cell parameters a = 8.4713(4) Å, b = 20.0456(7) Å, and c = 21.4550(7) Å [1]. The crystalline structure was further characterized using complementary techniques including thermogravimetric and differential thermal analysis (TG/DTA), Fourier-transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR), and powder X-ray diffraction (PXRD), which collectively verified the structural assignments and provided reference data for form identification [1].

The fundamental building block of the primary crystal form consists of an This compound zwitterion associated with half an equivalent of water molecules, yielding a hemihydrate stoichiometry with empirical formula C₁₉H₂₀F₃N₃O₃·½H₂O. The water oxygen atom occupies a special position lying in the 2-fold axis parallel to the unit cell a-axis, with water hydrogen atoms generated by crystallographic symmetry operations [1]. Structural analysis confirmed the zwitterionic character through Fourier difference maps, which showed no residual electron density near carboxylic oxygen atoms but significant electron density peaks adjacent to the piperazine nitrogen atoms, confirming proton transfer and the formation of a carboxylate anion with delocalized negative charge [1].

Anhydrous Crystal Form

A second crystalline form of this compound was obtained through thermal dehydration of the hemihydrate by controlled heating. This anhydrous form displays isostructural characteristics with the original hemihydrate, maintaining nearly identical unit cell parameters and space group symmetry without significant alteration to the fundamental crystal packing arrangement [1]. This isomorphism between hydrate and anhydrate forms is relatively uncommon in pharmaceutical systems and has important implications for solid-form stability and interconversion behavior under various environmental conditions.

The preservation of crystal structure upon dehydration suggests the water molecules in the hemihydrate form occupy structural channels or non-collapsing voids within the crystal lattice, rather than serving as critical bridging elements in the overall framework. This structural relationship enables reversible hydration-dehydration processes with minimal disruption to the crystalline integrity, though subtle changes in physicochemical properties including solubility and stability are observed and quantified in subsequent sections of this analysis.

Table 1: Crystallographic Parameters for this compound Solid Forms

| Parameter | Hemihydrate Form | Anhydrous Form |

|---|---|---|

| Empirical Formula | C₁₉H₂₀F₃N₃O₃·½H₂O | C₁₉H₂₀F₃N₃O₃ |

| Formula Weight (g·mol⁻¹) | 404.4 | 395.4 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | C222₁ | C222₁ |

| Cell Parameters (Å) | a = 8.4713(4), b = 20.0456(7), c = 21.4550(7) | Similar to hemihydrate |

| Cell Volume (ų) | 3643.3(2) | Similar to hemihydrate |

| Z value | 8 | 8 |

| Calculated Density (g·cm⁻³) | 1.474 | - |

Zwitterionic Characterization and Structural Features

Molecular Structure Analysis

The zwitterionic configuration of this compound in the crystalline state represents a critical structural feature with profound implications for its physicochemical behavior. X-ray diffraction analysis unequivocally confirms proton transfer from the carboxylic acid group (C1-O1-O2) to the piperazine nitrogen (N3), resulting in a carboxylate anion and piperazinium cation within the same molecule [1]. This assignment is supported by both Fourier difference maps, which show electron density peaks consistent with hydrogen atoms attached to N3, and by the virtually identical bond lengths of C1-O1 (1.250(3) Å) and C1-O2 (1.251(2) Å), characteristic of charge delocalization within the carboxylate group [1].

The molecular arrangement within the crystal lattice reveals a complex hydrogen bonding network mediated by both the zwitterionic groups and water molecules. The water oxygen atom (O1W), situated on a crystallographic two-fold axis, forms hydrogen bonds with symmetry-related this compound molecules, creating an extended supramolecular architecture that stabilizes the crystal structure [1]. This hydrogen bonding network connects adjacent zwitterions through both direct interactions and water-bridged contacts, resulting in a stable three-dimensional framework with specific channels that accommodate the water molecules in the hemihydrate structure.

Hydration Behavior and Water Interactions

The water incorporation in the hemihydrate form exhibits distinctive structural characteristics, with water molecules occupying specific crystallographic positions rather than random interstitial sites. Each water molecule interacts with multiple this compound zwitterions through directional hydrogen bonds, functioning as a structural bridge between adjacent molecules [1]. This specific integration of water into the crystal lattice explains the stability of the hemihydrate form under ambient conditions and its resistance to complete dehydration without disruption of the crystalline structure.

The reversible hydration-dehydration behavior observed between hemihydrate and anhydrate forms stems from the preservation of the fundamental crystal packing during water removal and reabsorption. The isomorphic relationship between these forms indicates that water molecules occupy positions within the crystal structure that do not determine the overall molecular arrangement but rather fill pre-existing voids in a well-defined manner [1]. This property leads to consistent crystal morphology and powder characteristics despite variations in hydration state, which is particularly important for pharmaceutical processing and formulation consistency.

Solubility Profiles and Pharmaceutical Implications

Equilibrium Solubility Studies

The equilibrium solubility of this compound hemihydrate and anhydrate forms was systematically evaluated across physiologically relevant pH conditions (pH ~1 to 7.5) after 48 hours at 25°C with constant agitation (150 rpm) [1]. Both forms exhibited pH-dependent solubility with significantly higher values in acidic environments, consistent with the compound's dissociation constants (pKa values of 5.95 and 9.01) [2]. In water and buffers with pH > 5.8, both crystal forms demonstrated similar solubility of approximately 1.5 g·L⁻¹, classifying them as slightly soluble in this pH range [3]. Under acidic conditions (0.01 and 0.1 mol·L⁻¹ HCl), the solubility increased substantially to values ranging from 6.30 to 26.23 g·L⁻¹, with the anhydrous form consistently showing slightly higher solubility than the hemihydrate across all acidic media [3].

The observed solubility differences between crystal forms, while modest in magnitude, may have clinical relevance given the narrow therapeutic range of fluoroquinolone antibiotics and the critical need for consistent bioavailability. The slightly enhanced solubility of the anhydrate form in acidic environments suggests potential formulation advantages for achieving rapid initial dissolution and absorption, particularly in species with highly acidic gastric environments. However, the similar solubility profiles at neutral pH indicate that this advantage may be limited to the dissolution phase rather than affecting overall absorption extent.

Table 2: Equilibrium Solubility of this compound Crystal Forms at 25°C

| Medium | pH | Hemihydrate Solubility (g·L⁻¹) | Anhydrous Solubility (g·L⁻¹) |

|---|---|---|---|

| 0.1 M HCl | ~1.0 | 6.30 - 26.23 | Slightly higher than hemihydrate |

| 0.01 M HCl | ~2.0 | 6.30 - 26.23 | Slightly higher than hemihydrate |

| Water | ~5.8-7.0 | ~1.5 | ~1.5 |

| Buffer (pH >5.8) | >5.8 | ~1.5 | ~1.5 |

Discrepancies in Pharmacopeial Specifications

The substantial solubility discrepancies between major pharmaceutical compendia represent a compelling case study in the importance of rigorous crystal form identification and standardization. While the Merck Index describes this compound as "freely soluble in water" (corresponding to 0.1-1 g dissolved in 1 mL water), the British and US Pharmacopoeias classify it as "very slightly soluble" (0.0001-0.001 g in 1 mL water) [1]. This approximately 1000-fold difference in reported solubility likely originates from unintentional analysis of different polymorphic or hydrated forms by various research groups, highlighting the critical impact of solid-form identity on this fundamental physicochemical property.

These discordant solubility classifications have direct implications for pharmaceutical development and quality control. Without clear specification of the crystalline form in pharmacopeial monographs, manufacturers may inadvertently utilize different solid forms in drug product development, potentially leading to batch-to-batch variability in dissolution behavior and bioavailability. The research confirming the hemihydrate as the characterized form with specific solubility parameters provides the necessary foundation for updated monographs with precise form specifications to ensure consistent pharmaceutical performance [1].

Stability and Transformation Kinetics

Solid-State Transformations

The hydration-dehydration behavior of this compound crystal forms exhibits reversible characteristics under controlled environmental conditions. The hemihydrate-to-anhydrate conversion occurs through a solid-phase transformation mechanism when the hemihydrate is subjected to elevated temperatures, with the process being reversible upon exposure to moisture [1]. This reversible interconversion, coupled with the isomorphic relationship between forms, creates a potential for variable hydration states in pharmaceutical samples depending on storage conditions and processing history, which may contribute to the historical discrepancies in reported physicochemical properties.

The crystal structure integrity maintained during dehydration-rehydration cycles indicates that water molecules occupy specific sites within structural channels that can be vacated and refilled without catastrophic collapse of the molecular framework. This property is technologically advantageous for manufacturing processes that might involve drying steps, as the fundamental particle morphology and size distribution can be preserved despite changes in hydration state. However, it necessitates careful control of storage conditions to ensure consistent hydration state in final pharmaceutical products.

Solution Stability and Photodegradation

Beyond solid-state stability, this compound demonstrates pH-dependent photodegradation kinetics in aqueous solution, with the zwitterionic form identified as the primary photo-labile species [4]. Photodegradation follows apparent first-order kinetics under artificial light exposure, with maximum degradation rates observed at neutral pH (7.4), where the half-life is approximately 0.9 hours [4]. The degradation rate decreases in both acidic and alkaline environments, indicating that the zwitterionic species predominant at intermediate pH values possesses the highest photoreactivity within the relevant pH range for pharmaceutical formulations and physiological conditions.

The identification of the zwitterion as the photo-labile species has important implications for formulation design and storage recommendations. Pharmaceutical products containing this compound should employ light-protective packaging and may benefit from pH adjustment to enhance solution stability when liquid formulations are required. The exceptional photosensitivity at physiological pH further suggests that photodegradation may occur following administration, particularly for dermal applications or in lightly pigmented tissues, potentially influencing therapeutic efficacy in specific clinical scenarios.

Experimental Protocols and Methodologies

Single Crystal Preparation and Structure Determination

High-quality single crystals of this compound hemihydrate suitable for X-ray diffraction analysis were obtained through careful crystallization from appropriate solvent systems. The crystalline structure was determined using single-crystal X-ray diffraction (SCXRD) with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at 150(2) K [1]. Data collection employed ω and φ scan modes, with structure solution achieved using direct methods and subsequent Fourier synthesis, followed by full-matrix least-squares refinement against F² with all non-hydrogen atoms assigned anisotropic displacement parameters [1].

The structural refinement incorporated hydrogen atoms in calculated positions with isotropic displacement parameters set at 1.2 times the equivalent isotropic U of the parent atoms (1.5 times for methyl groups). The water hydrogen atoms were located from difference Fourier maps and refined with distance restraints. The final refinement converged with R1 = 0.0357 for observed data and 0.0428 for all data, with a goodness-of-fit of 1.041, indicating an excellent structure solution [1]. Crystallographic data has been deposited with the Cambridge Crystallographic Data Centre, providing a reference for future structural studies.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) patterns for both hemihydrate and anhydrous forms were collected using a diffractometer operating with Cu Kα radiation (λ = 1.54056 Å) at ambient temperature. Data were typically collected over a 2θ range of 2-50° with a step size of 0.02° and counting time of 1-2 seconds per step [1]. Sample preparation employed standard back-loading techniques to minimize preferred orientation effects, with rotation during measurement when possible to enhance particle statistics. The resulting PXRD patterns provide characteristic fingerprints for each solid form, enabling qualitative and quantitative analysis of crystal form composition in bulk pharmaceutical materials.

The PXRD methodology established for this compound crystal forms serves as a quality control tool for form identification in active pharmaceutical ingredients (APIs) and finished drug products. The technique can detect the presence of alternative polymorphs, amorphous content, or form conversion during processing and storage. The similarity between hemihydrate and anhydrate patterns, consistent with their isomorphic relationship, necessitates careful examination of subtle peak position shifts and intensity variations rather than dramatic pattern differences for proper form identification.

Thermal Analysis Protocols

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) were performed simultaneously using calibrated instruments with alumina crucibles and sample masses typically between 5-10 mg. Measurements employed a controlled heating rate of 10°C·min⁻¹ under dry nitrogen purge gas (50 mL·min⁻¹) across a temperature range from 25°C to 400°C [1]. The TGA profile for this compound hemihydrate shows a distinct mass loss between approximately 50°C and 120°C corresponding to the release of water molecules, with the observed mass loss matching the theoretical water content in the hemihydrate structure (approximately 2.2%) [1].

The thermal analysis protocols provide critical information about dehydration temperatures, phase transitions, and thermal stability of the crystal forms. The dehydration event observed for the hemihydrate form is reversible upon rehydration under appropriate conditions, confirming the non-destructive nature of the water loss process. The absence of mass loss in the anhydrate form before decomposition confirms complete dehydration and provides a reference point for assessing hydration state in technical samples.

Structural Relationships and Transformation Pathways

The following diagram illustrates the structural relationships and transformation pathways between this compound solid forms:

Structural relationships between this compound solid forms

This diagram illustrates the transformation pathways between different this compound solid states, highlighting the central role of the zwitterionic molecular structure in determining solid-form diversity. The reversible dehydration-hydration cycle between hemihydrate and anhydrate forms demonstrates their special isomorphic relationship, while the formation of multicomponent crystal forms (salts) represents an alternative solid-form strategy to modify pharmaceutical properties.

Conclusion and Pharmaceutical Perspectives

The comprehensive characterization of this compound crystal forms resolves longstanding discrepancies in the pharmaceutical literature regarding this important veterinary antimicrobial agent. The confirmation of a zwitterionic hemihydrate as the characterized crystal form provides a reference structure for understanding its physicochemical behavior and establishes a foundation for quality control specifications in pharmaceutical monographs. The isomorphic relationship between hemihydrate and anhydrate forms explains the reversible hydration behavior and variable water content under different environmental conditions, which has implications for manufacturing process design and storage condition specifications.

References

- 1. Structure, Solubility and Stability of this compound Crystal Forms ... [pmc.ncbi.nlm.nih.gov]

- 2. Orbax Tablets for Animal Use - Drugs.com [drugs.com]

- 3. Three new this compound multicomponent crystal forms ... [sciencedirect.com]

- 4. Photodegradation Kinetics of the New Antibacterial Fluoroquinolone... [jstage.jst.go.jp]

Orbifloxacin pharmacokinetics absorption distribution metabolism excretion

Key Pharmacokinetic Parameters by Species

The table below summarizes the core pharmacokinetic parameters of orbifloxacin across different animal species, which is essential for designing effective dosing regimens.

| Species | Dose & Route | Tmax (h) | Cmax (μg/mL) | Half-life (h) | Bioavailability (%) | Primary PK/PD Target |

|---|---|---|---|---|---|---|

| Dog [1] | 2.5 mg/kg, IV & Oral | - | - | ~5.6 | ~100% | AUC/MIC |

| Cat [2] | Tablet, Oral | - | - | ~5.5 | ~100% (tablet) | - |

| Horse (Mare) [3] | 7.5 mg/kg, IG* | 1.5 | 2.41 | 9.06 | - | - |

| Mouse [4] | 2.5-80 mg/kg, IM | 0.25 | - | 1.36-2.24 | 98.2-109% | AUC₂₄h/MIC |

| Rabbit [2] | - | - | - | - | 46.5-52.5% | - |

IG: Intragastric | IM: Intramuscular

Experimental Protocols for Key Studies

Understanding the experimental methods is crucial for evaluating the data's reliability and applicability.

Protocol: In Vivo PK/PD in a Murine Thigh Infection Model [4]

This study established the critical PK/PD efficacy targets for this compound against Staphylococcus aureus.

- Animal Model: Neutropenic murine thigh infection model.

- Infection Organism: Staphylococcus aureus (ATCC 29213 and ATCC 43300).

- Dosing: Mice were administered multiple this compound dosing regimens via intramuscular injection.

- PK Sampling & Analysis: Plasma concentration-time profiles were determined after IV and IM administration. Drug concentrations were measured using a validated method with a lower limit of quantification of 0.0005 mg/L.

- PD Endpoint: Bacterial counts in thigh tissue were measured 24 hours after infection.

- PK/PD Modeling: The relationship between the free drug AUC₂₄h/MIC ratio and the change in bacterial density was analyzed using a sigmoid maximum effect (Emax) model to determine the exposure required for various levels of bacterial kill.

Protocol: Microbiological Agar Assay for Pharmaceutical Quantification [5]

This bioassay provides an alternative to chromatographic methods for determining this compound potency in pharmaceutical preparations.

- Test Organism: Staphylococcus aureus ATCC 25923.

- Culture Medium: Grove-Randall's medium.

- Assay Design: Agar diffusion assay using a 3x3 parallel line design (three doses of standard and three doses of sample).

- Procedure:

- A base layer of agar is poured into a Petri dish.

- An inoculated medium layer is added on top.

- Six stainless steel cylinders are placed on the agar and filled with alternated standard and sample solutions.

- Plates are incubated aerobically at 35°C for 18 hours.

- The diameters of the growth inhibition zones are measured.

- Calculation & Validation: Potency is calculated using statistical analysis (e.g., Hewitt equation, ANOVA). The method was validated for linearity, precision, accuracy, and robustness.

Pharmacokinetic and Pharmacodynamic Relationships

The following diagram illustrates the workflow and key relationships established in the in vivo PK/PD study [4], which is central to defining rational dosing regimens.

Workflow of the in vivo PK/PD study linking this compound exposure to antibacterial effect [4]

- Rapid Absorption and High Bioavailability: this compound is rapidly absorbed from the gastrointestinal tract in dogs and cats, with absolute bioavailability approaching 100% [2] [1]. Intramuscular absorption in mice is also rapid (Tmax ~0.25 h) with nearly complete bioavailability [4].

- Extensive Tissue Distribution: As typical of fluoroquinolones, this compound demonstrates a large volume of distribution and penetrates widely into tissues and body fluids [4] [1]. Studies in dogs show high concentrations in the prostate, kidneys, liver, bile, lungs, lymph nodes, and skin [1]. Distribution into body fluids like synovial fluid, peritoneal fluid, and endometrium has also been confirmed in mares [3].

- Metabolism and Excretion: this compound is primarily excreted unchanged by the kidneys. In dogs with normal renal function, approximately 40% of an oral dose is excreted unchanged in the urine within 24 hours, which supports its use for urinary tract infections [1]. The role of metabolism is less prominent.

Critical Physicochemical and Safety Considerations

- Solubility and Polymorphism: this compound exists in different solid-state forms (polymorphs), specifically a hemihydrate and an anhydrous form [6]. These forms can exhibit significantly different aqueous solubilities, which can impact dissolution and potentially affect bioavailability. This underscores the importance of solid-form control in drug product development [6].

- Safety and Contraindications: Like other quinolones, this compound is contraindicated in immature animals due to the risk of arthropathy in weight-bearing joints [1] [7]. It should be used with caution in animals with known or suspected CNS disorders, as quinolones can rarely cause CNS stimulation [1].

References

- 1. Orbax (this compound) Oral Suspension for Animal Use [drugs.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. Pharmacokinetics of this compound and its concentration in ... [pmc.ncbi.nlm.nih.gov]

- 4. In vivo pharmacokinetic and pharmacodynamic profiles of ... [bmcvetres.biomedcentral.com]

- 5. Development and Validation of a Microbiological Agar ... [mdpi.com]

- 6. Structure, Solubility and Stability of this compound Crystal ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound - an overview [sciencedirect.com]

Orbifloxacin Tissue Residue Depletion Study Design: Comprehensive Protocol for Researchers

Introduction and Drug Profile

Orbifloxacin is a third-generation fluoroquinolone antibiotic developed exclusively for veterinary use, possessing broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its molecular structure (1-cyclopropyl-5,6,8-trifluoro-1,4-dihydro-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid) contributes to its enhanced antibacterial properties and pharmacokinetic profile. The mechanism of action involves inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This dual target mechanism results in concentration-dependent bactericidal activity against a wide spectrum of pathogens, including Staphylococcus aureus, Escherichia coli, Pasteurella spp., and Klebsiella pneumoniae [1] [2].

In many countries, this compound is not formally approved for use in food-producing species such as fish and poultry, but it is frequently employed in an extra-label manner to treat bacterial infections in aquaculture and livestock production systems. This practice creates significant concerns regarding potential drug residues in edible tissues and subsequent human exposure. Tissue residue depletion studies are therefore essential to establish appropriate withdrawal intervals—the time between last drug administration and harvest of edible tissues—to ensure human food safety [3] [4]. Regulatory agencies worldwide, including the FDA in the United States and EMA in Europe, require comprehensive residue depletion data to establish maximum residue limits (MRLs) and ensure consumer protection from potential adverse effects of drug residues, such as alteration of human gut microbiota, development of antibacterial resistance, and direct toxicological effects [5] [6].

Study Design Components

Animal Selection and Husbandry

Species Selection: Choose healthy, disease-free animals representative of the target production system. Studies have successfully utilized various species including crucian carp (Carassius auratus) [3] [4], Taihe black-bone silky fowls [5], lactating goats [7], and murine models [2]. Sample sizes should provide adequate statistical power, typically 6-8 animals per time point for depletion kinetics [3] [5].

Environmental Controls: Maintain animals under controlled environmental conditions with appropriate temperature, humidity, and ventilation. For fish studies, critical water quality parameters include pH (approximately 7.4), dissolved oxygen (>8 mg/L), and ammonia levels (<0.1 mg/L) [3]. For poultry and livestock, standard housing conditions with appropriate space, lighting, and access to feed and water should be provided.

Acclimatization: Allow a minimum of 7 days for animals to acclimate to research conditions before study initiation. During this period, administer only drug-free feed and water to ensure clearance of any prior drug exposures [3] [5].

Dosing Protocol

Dose Selection: Base dosage on pharmacokinetic/pharmacodynamic (PK/PD) targets and previously established effective doses. A dose of 7.5 mg/kg body weight has been successfully used in crucian carp via intramuscular administration [3] [4]. In other species, appropriate doses include 2.5 mg/kg in goats [7] and 5-80 mg/kg in murine models [2].

Route of Administration: Select administration routes relevant to clinical practice. Intramuscular injection is commonly used in fish studies [3] [4], while oral administration via drinking water or feed is appropriate for poultry [5]. Other routes include subcutaneous and intravenous administration [7] [2].

Formulation Preparation: Prepare this compound solutions using appropriate vehicles. For injectable formulations, dissolve this compound raw material in 2% lactic acid solution at a concentration of 10 mg/mL, followed by filtration through a 0.22 µm filter to ensure sterility [3]. For oral administration, incorporate the drug into drinking water at specified concentrations [5].

Dosing Duration: Administer the drug for a clinically relevant duration, typically 3-5 consecutive days, to simulate actual field usage conditions [5].

Tissue Sampling Strategy

Target Tissues: Collect muscle, liver, kidney, and skin/fat as these represent major edible tissues and organs involved in drug metabolism and excretion. Additional tissues may include plasma, milk, or specific target tissues depending on the species and infection site [3] [7] [5].

Sampling Timepoints: Design a comprehensive sampling schedule that captures absorption, distribution, and elimination phases. For intramuscular administration in fish, early timepoints (5, 10, 15, 30, 45 min; 1, 2, 4, 6, 12 h) and later timepoints (24, 48, 72, 96 h) have proven effective [3] [4]. For poultry studies with oral administration, extend sampling to 40 days post-administration to fully characterize the elimination phase [5].

Sample Handling: Immediately after collection, freeze tissue samples at -20°C or lower to prevent degradation. Use validated storage conditions and document storage time to ensure sample integrity throughout the analysis period [3] [5].

Sample Analysis Techniques

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with fluorescence detection provides sensitive and specific quantification of this compound residues. Typical parameters include: Excitation wavelength: 338 nm, Emission wavelength: 425 nm, Column: C18 (4.6 × 250 mm, 5 µm), Mobile phase: 0.02% trifluoroacetic acid/acetonitrile/water (25:75, v/v/v), Flow rate: 1.0 mL/min [3] [8].

Microbiological Assays: Agar diffusion bioassays using Staphylococcus aureus ATCC 25923 as the test microorganism provide an alternative method for quantification. This method is particularly valuable for detecting biologically active drug residues and metabolites [1].

Method Validation: All analytical methods should be properly validated for selectivity, linearity, accuracy, precision, recovery, and limit of quantification (LOQ) according to international guidelines. For this compound, LOQ values of 0.0005 mg/L in plasma and sufficient sensitivity to detect residues below established MRLs in tissues should be achieved [1] [2].

Data Analysis and Interpretation

Kinetic Parameters and Statistical Analysis

- Non-compartmental analysis is typically employed to determine key pharmacokinetic parameters using specialized software such as WinNonlin (Pharsight Corporation) [3]. The following table summarizes critical kinetic parameters and their significance:

Table 1: Key Pharmacokinetic Parameters for this compound Residue Depletion Studies

| Parameter | Symbol | Units | Interpretation | Reported Values in Fish |

|---|---|---|---|---|

| Peak Concentration | Cmax | µg/g or µg/mL | Maximum observed tissue concentration | Kidney: 5.68 ± 0.03 µg/g [3] |

| Time to Peak Concentration | Tmax | h | Time to reach Cmax | Kidney: 2 h; Muscle: 4 h [3] |

| Area Under Curve | AUC0-∞ | h·µg/g | Total drug exposure over time | Muscle: 129.02 h·µg/g [3] |

| Elimination Half-Life | t1/2β | h | Time for drug concentration to reduce by 50% | Liver: 19.11 h; Muscle: 18.77 h [3] |

| Mean Residence Time | MRT | h | Average time drug molecules reside in body | Varies by tissue and species |

- Statistical considerations should include appropriate measures of variability (standard deviation, standard error) and regression analysis for dose-response relationships. For withdrawal interval estimation, use 95th percentile confidence limits with a 99% tolerance level to ensure consumer safety [5].

Withdrawal Time Estimation

Withdrawal intervals should be established using statistical methods that account for the variability in residue depletion across the animal population. Regulatory agencies provide specialized software such as WT 1.4 for calculating withdrawal intervals based on tissue residue depletion data [5].

The following table presents residue depletion profiles of this compound and other fluoroquinolones in food-producing animals:

Table 2: Comparative Tissue Residue Depletion of Fluoroquinolones in Food-Producing Animals

| Drug | Species | Dose | Tissue | Elimination Half-Life | Withdrawal Time |

|---|---|---|---|---|---|

| This compound | Crucian carp | 7.5 mg/kg IM | Muscle | 18.77 h | To be established [3] |

| This compound | Crucian carp | 7.5 mg/kg IM | Liver | 19.11 h | To be established [3] |

| Levofloxacin | Broiler chickens | 10 mg/kg IM for 4 days | Muscle | - | 9 days [8] |

| Doxycycline | Taihe black-bone fowl | 40 mg/kg oral for 5 days | Muscle | 8.62 days | 18 days [5] |

| Sulfamonomethoxine | Taihe black-bone fowl | 50 mg/kg oral for 5 days | Skin/fat | 15.3 days | 27 days [5] |

Regulatory Considerations

Human Food Safety: Establish withdrawal intervals such that drug residues in edible tissues do not exceed the Maximum Residue Limits (MRLs) at the time of slaughter. For fluoroquinolones, regulatory concerns include potential effects on human gut microbiota, development of antimicrobial resistance, and direct toxicological effects [6].

Species-Specific Considerations: Account for physiological differences between species that may affect drug metabolism and residue depletion. For example, black-boned fowls with high melanin content may exhibit prolonged drug elimination due to drug-melanin binding [5].

Global Harmonization: Be aware that MRLs and approval status may vary between regulatory jurisdictions. Consider both FDA (United States) and EMA (European Union) requirements when designing global development programs [6].

Experimental Protocols

HPLC Analysis of this compound in Tissues

Sample Preparation: Homogenize 0.5 g of tissue with 4 mL of acetonitrile and 100 µL of phosphate buffer (pH 7.4; 0.1 M). Vortex for 3 min followed by centrifugation at 12,000 × g for 15 min. Collect the supernatant and partition with 3 mL of hexane, followed by sonication for 10 min and centrifugation at 12,000 × g for 10 min. Collect the lower layer, evaporate to dryness under nitrogen stream at 30°C, reconstitute in 0.5 mL of mobile phase, and centrifuge for 10 min at 12,000 × g before injection [3].

Chromatographic Conditions: Utilize a Hypersil ODS-C18 column (4.6 × 250 mm, 5 µm) maintained at 25°C. The mobile phase should consist of 0.02% trifluoroacetic acid, 25% acetonitrile, and 75% water at a flow rate of 1.0 mL/min. Inject 20 µL of the prepared sample and detect using fluorescence detection with excitation at 338 nm and emission at 425 nm [3].

Method Validation: Establish linearity over the concentration range of 0.001-0.5 mg/L with correlation coefficients (R) >0.99. Determine precision with intra-day and inter-day coefficients of variation <15%. Evaluate accuracy with recovery rates of 85-115% across the quantification range [2].

Microbiological Agar Diffusion Bioassay

Test Organism Preparation: Maintain Staphylococcus aureus ATCC 25923 on Casoy culture medium. Prepare the inoculum by culturing in BHI broth for 24 h at 35±2°C. Standardize the bacterial suspension to 25±2% transmittance measured at 580 nm [1].

Plate Preparation: Pour 20 mL of Grove-Randall's 1 culture medium as the base layer into 100 × 20 mm Petri dishes. After solidification, add 5 mL of inoculated Grove-Randall's 11 medium as the seed layer. Place six stainless steel cylinders (8 × 6 × 10 mm) equidistantly on the agar surface [1].

Sample Application and Incubation: Fill three alternated cylinders with 200 µL of reference solutions (16.0, 32.0, and 64.0 µg/mL) and the remaining three cylinders with test sample solutions. Incubate plates at 35°C for 18 hours under aerobic conditions. Measure inhibition zone diameters using a digital caliper [1].

Calculation of Potency: Use the Hewitt equation to calculate this compound potency, applying linear regression analysis with at least three dose levels for both standard and sample solutions. Validate the method for linearity (r=0.9992), precision (RSD <3.33%), and accuracy (100.31%) [1].

The following diagram illustrates the complete experimental workflow for this compound tissue residue depletion studies:

Figure 1: Experimental Workflow for this compound Tissue Residue Depletion Studies

The following diagram illustrates the key pharmacokinetic processes and their relationships in residue depletion:

Figure 2: Pharmacokinetic Processes in this compound Residue Depletion

Conclusion

Comprehensive tissue residue depletion studies for this compound require meticulous study design, robust analytical methods, and appropriate statistical analysis to establish science-based withdrawal intervals. The protocols outlined in this document provide researchers with a framework for generating reliable data that meets regulatory standards for human food safety. As this compound continues to be used in an extra-label manner in various food-producing species, well-designed residue depletion studies become increasingly important for protecting public health while ensuring the availability of effective antimicrobial therapies for food animals.

Future research directions should include investigating the effects of disease states on residue depletion profiles, developing multi-residue analytical methods for simultaneous detection of this compound and its metabolites, and establishing harmonized international standards for fluoroquinolone residues in various food animal species.

References

- 1. Development and Validation of a Microbiological Agar ... [pmc.ncbi.nlm.nih.gov]

- 2. In vivo pharmacokinetic and pharmacodynamic profiles of ... [bmcvetres.biomedcentral.com]

- 3. Disposition kinetics of this compound in tissues of crucian carp ... [pmc.ncbi.nlm.nih.gov]

- 4. Disposition kinetics of this compound in tissues of crucian carp... [pubmed.ncbi.nlm.nih.gov]

- 5. Residue Depletion and Withdrawal Interval Estimations of ... [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Drug Residues in Small Ruminant Edible ... [mdpi.com]

- 7. Pharmacokinetics and Milk Penetration of this compound After ... [sciencedirect.com]

- 8. Pharmacological evaluation of levofloxacin residue ... [nature.com]

Orbifloxacin dosing regimen calculation for specific species

Scientific Rationale and PK/PD Targets

Orbifloxacin is a third-generation veterinary fluoroquinolone with broad-spectrum activity. Its bactericidal action is concentration-dependent, making the AUC₂₄h/MIC ratio the most predictive PK/PD index for in vivo efficacy (R² >0.98) [1] [2]. Against Staphylococcus aureus, the following targets have been established in a neutropenic murine thigh infection model [1] [2]:

| Level of Efficacy | Target AUC₂₄h/MIC (hours) |

|---|---|

| Bacteriostatic (static) | 33.78 – 37.79 |

| 1-log₁₀ Reduction (kill) | 53.30 – 61.56 |

| 2-log₁₀ Reduction (kill) | 88.59 – 98.35 |

| 3-log₁₀ Reduction (kill) | 179.43 – 217.47 |

Species-Specific Pharmacokinetic Data

Successful regimen design requires integrating the PK/PD targets with species-specific pharmacokinetic parameters. The table below summarizes key PK data for this compound across different animals.

| Species | Dose & Route | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Half-Life (h) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|

| Mouse | 2.5 mg/kg, IM | 1.45 ± 0.21 | 0.25 | - | 1.36 ± 0.22 | 98.2 – 109 | [1] |

| Dog | 2.5 mg/kg, IV | - | - | - | 4.23 ± 0.2 | - | [3] |

| Dog | 2.5 mg/kg, IM | - | 1.15 | - | 3.95 ± 0.15 | 100.1 ± 4.76 | [3] |

| Goat | 2.5 mg/kg, IM | 1.66 ± 0.14 | 0.87 | - | - | 105.01 ± 15.61 | [4] |

| Mare | 7.5 mg/kg, IG | 2.41 ± 0.30 | 1.5 | 20.54 ± 1.70 | 9.06 ± 1.33 | - | [5] [6] |

Experimental Protocols for PK/PD Analysis

To determine a customized dosing regimen, you can employ the following established experimental protocols.

Protocol 1: In Vivo PK/PD Profiling in a Neutropenic Murine Thigh Infection Model

This model is robust for evaluating antibiotic efficacy independent of host immune responses [1] [2].

- Animal Model Preparation: Render mice neutropenic via intraperitoneal cyclophosphamide administration (150 mg/kg and 100 mg/kg, 4 days and 1 day pre-infection) [2].

- Thigh Infection: Inoculate both thighs of each mouse with ~10⁶ CFU of the target bacterial strain (e.g., S. aureus ATCC 29213) in a logarithmic growth phase [1].

- Dosing Regimen: Initiate therapy 2 hours post-infection. Employ multiple dosing groups (e.g., 5-80 mg/kg) administered intramuscularly or subcutaneously over 24 hours to achieve a wide range of drug exposures [1] [2].

- Sample Collection and Analysis:

- Pharmacokinetics: Collect blood plasma samples at serial time points post-dose. Quantify this compound concentrations using a validated HPLC method with fluorescence detection [1] [3].

- Pharmacodynamics: Euthanize mice 24 hours post-infection. Excise and homogenize thighs for bacterial CFU enumeration [2].

- PK/PD Integration and Modeling:

Protocol 2: In Vitro Susceptibility and Time-Kill Kinetics

These assays characterize the potency and dynamic killing activity of this compound [1].

- MIC/MBC Determination: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the standard broth microdilution method according to CLSI guidelines [1] [3].

- Time-Kill Assay:

- Expose a standardized bacterial inoculum (~10⁵ CFU/mL) to this compound at concentrations ranging from 0.25x to 32x MIC in Mueller-Hinton broth [1].

- Incubate and remove samples at 0, 3, 6, 9, 12, and 24 hours for viable CFU counting.

- This compound typically exhibits concentration-dependent killing, with ≥3-log₁₀ reduction achievable within 9 hours at 16x MIC [1].

Protocol 3: Post-Antibiotic Effect (PAE) and Sub-MIC Effect (PA-SME)

These factors influence dosing interval decisions [1].

- PAE Determination: Expose bacteria to this compound (e.g., 1x and 4x MIC) for 1-2 hours. Remove the drug by dilution and monitor the time for bacterial counts to increase by 1-log₁₀ compared to untreated controls. This compound against S. aureus has a short PAE (0.12–2.45 h) [1].

- PA-SME Determination: After drug removal and washing, resuspend the bacteria in sub-inhibitory concentrations of this compound (0.1–0.3x MIC). The PA-SME is the total delay in regrowth minus the PAE. This compound can produce a longer PA-SME (2.13–5.29 h) [1].

Dosing Regimen Calculation Workflow

The following diagram illustrates the logical workflow for translating experimental data into a proposed dosing regimen.

Key Considerations for Regimen Optimization

- Tissue Penetration: this compound distributes well into various tissues and fluids, including synovial fluid, peritoneal fluid, endometrium, and milk, often achieving concentrations close to or exceeding plasma levels [4] [5] [6]. This should be factored into expectations for efficacy at the infection site.

- Safety and Tolerability: Be mindful of species-specific contraindications. This compound can cause cartilage damage in immature animals and may lower the seizure threshold. Use with caution in puppies, cats (due to ocular toxicity risk at high doses), and animals with a history of seizures [7] [8].

- Drug Interactions: Coadministration with cations (e.g., iron, zinc, magnesium, aluminum in supplements or sucralfate) can severely impair this compound absorption. Administer these products at least 2 hours apart [7] [8].

References

- 1. In vivo pharmacokinetic and pharmacodynamic profiles of ... [pmc.ncbi.nlm.nih.gov]

- 2. In vivo pharmacokinetic and pharmacodynamic profiles of ... [bmcvetres.biomedcentral.com]

- 3. Integration of Pharmacokinetic and Pharmacodynamic ... [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Milk Penetration of this compound After ... [sciencedirect.com]

- 5. Pharmacokinetics of this compound and Its Concentration in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound and its concentration in ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound (Orbax) for Pets in 2025 | Vet-Safe Antibiotic ... [askavet.com]

- 8. This compound (Orbax) - Veterinary Partner - VIN [veterinarypartner.vin.com]

Orbifloxacin Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Introduction and Principle

Orbifloxacin is a third-generation fluoroquinolone antibiotic developed specifically for veterinary medicine, demonstrating broad-spectrum activity against both Gram-negative and Gram-positive bacteria, including pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus pseudintermedius, and Staphylococcus aureus [1] [2]. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MIC determination is a fundamental technique in antimicrobial susceptibility testing (AST), providing critical quantitative data for guiding antimicrobial therapy, monitoring resistance trends, and supporting drug development [3] [4]. This protocol outlines the standardized broth microdilution method for this compound MIC determination, consistent with guidelines established by the Clinical and Laboratory Standards Institute (CLSI) [1] [3].

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for this compound MIC testing.

Detailed Materials and Methods

Reagents and Equipment

- This compound Standard: Purchase from Sigma-Aldrich [3]. Prepare a stock solution at a high concentration (e.g., 1024 µg/mL) in an appropriate solvent, aliquot, and store at -20°C or below [3].

- Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most bacteria. For fastidious organisms like Actinobacillus pleuropneumoniae, supplement CAMHB with 2% lysed horse blood, 5 mg/mL yeast extract, and 15 µg/mL NAD [4].

- Equipment: Microdilution trays or plates, calibrated pipettes, incubator set to 35°C, and a spectrophotometer or densitometer for standardizing bacterial inoculum.

Broth Microdilution Protocol

- Preparation of Drug Dilutions: Using CAMHB, perform two-fold serial dilutions of this compound directly in the microdilution plates. A typical testing range is from 0.015 µg/mL to 32 µg/mL [4].

- Preparation of Inoculum:

- Take several colonies from an overnight agar plate and suspend them in sterile saline or broth.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which equates to approximately 1-2 x 10^8 Colony Forming Units (CFU)/mL [4].

- Further dilute this suspension in CAMHB to achieve a final working concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate [4].

- Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the drug-containing microdilution plate. Incubate the plates under appropriate atmospheric conditions (ambient air for most organisms, 5% CO2 for fastidious pathogens like A. pleuropneumoniae) at 35°C for 16-20 hours [1] [4].

- Reading and Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium [2]. Include quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each test run to ensure accuracy and reproducibility [1] [4].

Data and Susceptibility Profiles

Reported MIC values for this compound against various bacterial pathogens from recent studies are summarized in the table below.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Ranges Against Veterinary Pathogens

| Bacterial Pathogen | MIC Range (µg/mL) | Key Observations | Citation |

|---|---|---|---|

| Escherichia coli (Canine) | 0.063 - 2 | Original susceptible strains | [1] |

| Pseudomonas aeruginosa (Canine) | 1 - 4 | Original susceptible strains | [1] |

| Staphylococcus pseudintermedius (Canine) | 0.25 - 1 | Original susceptible strains | [1] |

| Staphylococcus aureus | 0.5 (MIC & MBC) | MIC and MBC values for ATCC strains | [2] |

| Pasteurella multocida | ≤0.015 - 16 | MIC90 = 0.25 µg/mL | [4] |

| Mannheimia haemolytica | ≤0.015 - 16 | MIC90 = 1 µg/mL | [4] |

| Actinobacillus pleuropneumoniae | ≤0.015 - 16 | MIC90 = 1 µg/mL | [4] |

Advanced Concepts: Mutant Prevention Concentration (MPC)

Beyond the MIC, the Mutant Prevention Concentration (MPC) is a crucial parameter for restricting the emergence of resistant mutants. The MPC is the drug concentration that prevents the growth of the least susceptible, single-step mutant in a large bacterial population (typically >10^10 CFU) [1] [5] [6]. The concentration range between the MIC and the MPC is termed the Mutant Selection Window (MSW), where selective amplification of resistant mutants is most likely to occur [1].

Table 2: Mutant Prevention Concentration (MPC) of this compound

| Bacterial Species | MPC Range (µg/mL) | Primary Resistance Mechanism in Mutants | | :--- | :--- | :--- | | Escherichia coli | 0.5 - 32 | Single QRDR mutation in gyrA in all mutants; moderate decrease in MIC with Efflux Pump Inhibitor (EPI) | [1] [6] | | Pseudomonas aeruginosa | 16 - 128 | QRDR mutation in gyrA (in 4/10 mutants); marked decrease in MIC with EPI, indicating strong efflux pump contribution | [1] [6] | | Staphylococcus pseudintermedius | 4 - 128 (Strain-dependent) | Mutations in both grlA and gyrA, or in grlA alone; MIC unaffected by EPI | [1] [6] |

The following diagram illustrates the relationship between MIC, MPC, and the development of resistance, highlighting the different resistance mechanisms observed in various bacterial species.

Conclusion

The broth microdilution method provides a robust and standardized approach for determining the MIC of this compound, which is essential for effective antimicrobial stewardship and resistance monitoring in veterinary medicine. The significant variation in MPC values and the distinct primary resistance mechanisms (QRDR mutations vs. efflux pump overexpression) among different bacterial species underscore the importance of pathogen identification when employing fluoroquinolone therapy [1] [6]. Integrating MPC concepts and PK/PD targets (e.g., AUC24h/MIC) into dosing regimen design can help optimize this compound's efficacy while minimizing the risk of selecting for resistant bacterial populations [2].

References

- 1. Mutant prevention concentration of this compound : comparison between... [actavetscand.biomedcentral.com]

- 2. In vivo pharmacokinetic and pharmacodynamic profiles of ... [bmcvetres.biomedcentral.com]

- 3. A pharmacodynamic investigation to assess the synergism of ... [pmc.ncbi.nlm.nih.gov]

- 4. Application of Enrofloxacin and this compound Disks ... [pmc.ncbi.nlm.nih.gov]

- 5. Mutant prevention concentration of this compound [pmc.ncbi.nlm.nih.gov]

- 6. Mutant Prevention Concentration of this compound [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Physiologically Based Pharmacokinetic (PBPK) Modeling of Orbifloxacin

Introduction

Orbifloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic developed specifically for veterinary medicine. It is used to treat skin/soft tissue infections and urinary tract infections in companion animals like dogs and cats, demonstrating high oral bioavailability and excellent tissue distribution [1] [2]. The primary mechanism of action for this compound, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, thereby disrupting DNA replication and synthesis and leading to bactericidal effects [3].

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool that uses physiological, physicochemical, and species-specific anatomical data to mechanistically predict a drug's absorption, distribution, metabolism, and excretion (ADME). Unlike traditional compartmental models, PBPK models offer a more holistic view by representing the body as a network of anatomically meaningful compartments, which is particularly valuable for extrapolating drug behavior across different species, dosing routes, and populations [4] [5]. For this compound, PBPK modeling has been successfully applied to predict tissue residues in food animals and to optimize dosing regimens, thereby enhancing therapeutic efficacy and ensuring food safety [6].

Model Development and Parameterization

The development of a robust PBPK model requires the accurate collection and integration of both system-dependent and drug-dependent parameters.

System-Dependent Parameters

System-dependent parameters describe the physiology of the organism being modeled. For a crucian carp model, these include tissue weights, blood flow rates, and cardiac output, which can be obtained from established literature [6]. When modeling for humans or other mammalian species, commercially available PBPK platforms like GastroPlus and Simcyp provide extensive, validated physiological libraries encompassing various demographics, ethnicities, and disease states [7] [8].

Drug-Dependent Parameters

Drug-dependent parameters specific to this compound must be determined through a combination of in vitro experiments and in vivo data. The following table summarizes the key parameters required for model building.

Table 1: Key Drug-Dependent Parameters for this compound PBPK Model

| Parameter | Value / Description | Source/Method |

|---|---|---|

| Chemical Formula | C₁₉H₂₀F₃N₃O₃ | [2] |

| Molecular Weight | 395.38 g/mol | [2] |

| pKa | 5.95 and 9.01 | [2] |

| Solubility | Slightly soluble in water; increases in acid/alkaline conditions | [2] |

| Tissue:Plasma Partition Coefficients (Crucian Carp) [6] | Area Method or Parameter Optimization | |

| - Liver | 0.9326 | |

| - Skin | 1.1204 | |

| - Muscle | 1.1644 | |

| - Kidney | 1.3514 | |

| - Rest of Body | 2.0057 | |

| Clearance Pathways | Renal & Hepatic | Mass-balance studies [5] |

| Oral Bioavailability | ~100% in fasted dogs | Clinical studies [2] |

Model Simulation and Validation

Protocol for Model Validation

Once the model is constructed and parameters are incorporated, the following protocol should be followed for validation:

- Simulation: Execute the model to predict concentration-time profiles in plasma and tissues for the same dosing scenarios (e.g., intravenous or intramuscular injection) and species used in the observed data collection [6].

- Visual Inspection: Overlay the observed data points (from literature or experimental studies) onto the simulated concentration-time curves to perform a qualitative assessment of the fit [5].

- Quantitative Assessment: Calculate the Mean Absolute Percentage Error (MAPE) to quantitatively evaluate the model's predictive performance. The formula is: MAPE = (1/n) * Σ(|(Observed - Predicted)/Observed|) * 100% A lower MAPE indicates a more accurate model. For the validated this compound model in crucian carp, MAPE values ranged from 10.21% (plasma) to 42.37% (kidneys) [6].

- Sensitivity Analysis: Perform a local sensitivity analysis to identify parameters that most significantly influence the model's output (e.g., drug concentration in muscle). This is typically done by varying one parameter at a time (e.g., by ±10%) while holding others constant and observing the change in the output. Parameters related to elimination and distribution are often found to be most influential for this compound [6].

Validation Outcomes

Table 2: Validation Summary of this compound PBPK Model in Crucian Carp [6]

| Tissue | Performance (MAPE) | Interpretation |

|---|---|---|

| Plasma | 10.21% | Excellent prediction |

| Liver | Not specified, but within acceptable range | Acceptable prediction |

| Skin | Not specified, but within acceptable range | Acceptable prediction |

| Muscle | Not specified, but within acceptable range | Acceptable prediction |

| Kidney | 42.37% | Acceptable prediction (considering organ complexity) |

The PBPK model for this compound was successfully validated against independent data, confirming its ability to simulate drug concentrations in various tissues reliably. The slightly higher MAPE in the kidneys may reflect the organ's complex physiological role, but the overall model performance was deemed acceptable for its intended purpose [6].

Application in Tissue Residue Prediction

A primary application of the this compound PBPK model is predicting tissue residue depletion, which is critical for ensuring the safety of food products derived from treated animals.

Diagram 1: A workflow for using a PBPK model to predict tissue residues and establish a safe withdrawal period for this compound in food-producing animals. MRLs: Maximum Residue Limits.

The flow-limited PBPK model for crucian carp, consisting of seven compartments (e.g., plasma, liver, skin, muscle, kidney), has been applied to simulate tissue concentrations following multiple intramuscular doses [6]. The simulations provided detailed residue depletion profiles, identifying the slowest-depleting tissue (often the site of residue persistence). This information is used to establish a withdrawal time—the period between the last administration and when tissue concentrations fall below the Maximum Residue Limits (MRLs)—ensuring consumer safety.

Integration of Pharmacokinetic/Pharmacodynamic (PK/PD) for Efficacy

Linking PBPK model outputs with pharmacodynamic (PD) targets allows for the design of clinically effective dosing regimens.

Key PK/PD Targets for this compound

Research using a neutropenic murine thigh infection model against Staphylococcus aureus has established the following PK/PD targets for this compound [1] [9]:

Table 3: this compound AUC₂₄h/MIC PK/PD Targets for S. aureus [1] [9]

| Level of Effect | AUC₂₄h/MIC Target (hours) |

|---|---|

| Bacteriostatic | 33.78 – 37.79 |

| 1-log₁₀ Kill (90% reduction) | 53.30 – 61.56 |

| 2-log₁₀ Kill (99% reduction) | 88.59 – 98.35 |

| 3-log₁₀ Kill (99.9% reduction) | 179.43 – 217.47 |

The PK/PD index that best correlates with this compound's antibacterial efficacy is the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration ratio (AUC₂₄h/MIC), demonstrating a strong sigmoidal relationship (R² > 0.98) [1] [9].

Diagram 2: A workflow for integrating PBPK simulation outputs with pharmacodynamic (PD) targets to optimize this compound dosing regimens for clinical efficacy. MIC: Minimum Inhibitory Concentration.

Conclusion

PBPK modeling offers a powerful, mechanistic framework for advancing the development and application of this compound. By integrating physiological, drug-specific, and pathogen-specific data, these models can reliably predict tissue residues in food animals, guiding withdrawal periods, and optimize dosing regimens in target animals to maximize efficacy and curb antimicrobial resistance. Future work should focus on extending these models to a broader range of veterinary species, incorporating genetic polymorphisms in drug transporters, and accounting for the effects of specific disease states on drug disposition. Adherence to regulatory best practices in model development and validation, as discussed in FDA workshops, is crucial for the confident application of these models in both drug development and clinical veterinary practice [4] [10].

References

- 1. In vivo pharmacokinetic and pharmacodynamic profiles of ... [bmcvetres.biomedcentral.com]

- 2. Orbax (this compound) Oral Suspension for Animal Use [drugs.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. Development of best practices in physiologically based ... [pmc.ncbi.nlm.nih.gov]

- 5. A Physiologically-Based Pharmacokinetic Model to Describe... [link.springer.com]

- 6. Development and application of a physiologically based... [pubmed.ncbi.nlm.nih.gov]

- 7. Simcyp® PBPK Simulator | PBPK Modeling Software [certara.com]

- 8. GastroPlus® PBPK & PBBM Software [simulations-plus.com]

- 9. In vivo pharmacokinetic and pharmacodynamic profiles of ... [pmc.ncbi.nlm.nih.gov]

- 10. Development of Best Practices in Physiologically Based ... [fda.gov]

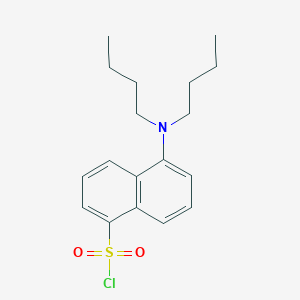

Orbifloxacin administration routes intravenous intramuscular oral

Orbifloxacin Application Notes & Protocols

Introduction and Background

This compound is a third-generation fluoroquinolone antibiotic developed for veterinary use. Its bactericidal activity comes from inhibiting bacterial DNA gyrase and topoisomerase IV, thereby disrupting DNA replication [1] [2]. It is indicated for the treatment of skin/soft tissue infections (SSTI) and urinary tract infections (UTI) in dogs and cats [3] [4].

Key Challenge: Managing Staphylococcus aureus is difficult due to its intrinsic pathogenicity and rising drug resistance (e.g., MRSA). Rational dosing regimen design, based on Pharmacokinetic/Pharmacodynamic (PK/PD) principles, is essential to enhance efficacy and minimize resistance risk [1] [2].

Pharmacological Profile and PK/PD Targets

The antibacterial efficacy of this compound is best predicted by the Area Under the concentration-time curve to Minimum Inhibitory Concentration ratio over 24 hours (AUC₂₄h/MIC) [1] [2]. The following AUC₂₄h/MIC targets against S. aureus were established in a neutropenic murine thigh infection model [2]:

| Efficacy Endpoint | AUC₂₄h/MIC Target (h) |

|---|---|

| Bacteriostatic Effect | 33.78 – 37.79 |

| 1-log₁₀ Bacterial Reduction | 53.30 – 61.56 |

| 2-log₁₀ Bacterial Reduction | 88.59 – 98.35 |

| 3-log₁₀ Bacterial Reduction | 179.43 – 217.47 |

Administration Routes & Pharmacokinetic Data

This compound exhibits dose-proportional pharmacokinetics, with AUC and Cmax increasing linearly with dose [1] [2]. The table below summarizes key PK parameters from murine studies, which provide a foundational model for drug development.

| Parameter | Intravenous (IV) | Intramuscular (IM) | Oral (in dogs) |

|---|---|---|---|

| Bioavailability (F%) | 100% (reference) | 98.2% – 109% [1] | ~100% [3] |

| Time to Cmax (Tmax) | - | ~0.25 hours [1] | ~1.15 hours [3] |

| Elimination Half-Life (T₁/₂) | 1.09 – 2.08 hours [1] | 1.36 – 2.24 hours [1] | - |

| Volume of Distribution (Vd) | 1.67 – 4.18 L/kg [1] | 2.00 – 4.43 L/kg [1] | - |

| Clearance (Cl) | 1.04 – 1.48 L/kg/h [1] | - | 2.9 mL/min/kg (in dogs) [3] |

| Key Characteristics | Complete bioavailability; defines true Vd and Cl. | Rapid and near-complete absorption. | Rapid and almost complete absorption in fasted dogs [3]. |

This compound demonstrates excellent tissue distribution. Studies in dogs show high drug concentrations in the prostate, kidneys, liver, bile, lungs, lymph nodes, muscle, and skin [3].

Detailed Experimental Protocols

4.1. Protocol: Single-Dose PK Study in a Murine Model

This protocol is adapted from recent research to characterize this compound PK [1] [2].

- Animal Model: Healthy or neutropenic mice (e.g., 20-25 g body weight).

- Formulation: Prepare this compound in sterile saline or an appropriate vehicle for injection. For oral administration in other species, a suspension can be used [3].

- Dosing: Administer a single dose within the range of 2.5 to 80 mg/kg.

- IV Group: Administer via tail vein.

- IM Group: Administer into the thigh or quadriceps muscle.

- Sample Collection: Collect blood samples (e.g., 50-100 µL) at predetermined time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8 hours). Centrifuge to obtain plasma.

- Bioanalysis:

- Analytical Method: LC-MS/MS or HPLC with fluorescence detection.

- Sample Preparation: Precipitate proteins with acetonitrile.

- Calibration Curve: Linear range of 0.001 to 0.5 mg/L, with a lower limit of quantification (LLOQ) of 0.0005 mg/L [1].

- Data Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to estimate PK parameters (AUC, Cmax, Tmax, T₁/₂, Vd, Cl).

4.2. Protocol: PK/PD Efficacy Study in a Neutropenic Murine Thigh Infection Model

This model evaluates efficacy independent of host immune responses [1] [2].

- Animal Model: Render mice neutropenic with cyclophosphamide (e.g., 150 mg/kg IP 4 days before, and 100 mg/kg 1 day before infection).

- Infectious Agent: S. aureus strain (e.g., ATCC 29213 or ATCC 43300), grown to mid-log phase.

- Infection: Inoculate 0.1 mL of a suspension containing ~10⁶ CFU into the thighs of isoflurane-anesthetized mice.

- Treatment:

- Initiate therapy 2 hours post-infection.

- Divide mice into groups (n=3-5) to receive different dosing regimens of this compound (e.g., varying doses or dosing intervals) via IV, IM, or oral routes.

- Include an untreated control group.